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Compound of Interest

Compound Name: Methyl 2-hydroxy-6-nitrobenzoate
CAS No.: 1261504-50-0
Cat. No.: B2984851

Get Quote

Executive Summary

Methyl 2-hydroxy-6-nitrobenzoate (CAS: 16533-48-5) is a densely functionalized aromatic
intermediate used in the synthesis of complex pharmaceutical scaffolds. Its structure features
three competing functional groups—a phenolic hydroxyl, a methyl ester, and a nitro group—
crowded around a benzene ring.[1][2] This "push-pull" electronic environment, combined with
steric crowding at the ortho positions, creates unique spectral signatures.[2]

This guide provides a validated workflow for confirming the identity and purity of this compound
using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Special attention is
given to the detection of intramolecular hydrogen bonding and the differentiation of
regioisomers.

Chemical Profile & Structural Logic
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Property Specification

IUPAC Name Methyl 2-hydroxy-6-nitrobenzoate

Molecular Formula

Molecular Weight 197.14 g/mol

Intramolecular H-bond (OH---O=C), Steric

Key Features ) )
hindrance (6-Nitro)

Structural Dynamics (The "Salicylate Effect")

The molecule exhibits a strong intramolecular hydrogen bond between the phenolic proton (C2-
OH) and the ester carbonyl oxygen (C1-COOMe). However, the bulky nitro group at C6
introduces steric strain, potentially twisting the ester group out of planarity.[2] This competition
defines the spectroscopic observables.

NMR Shift:

Deshields proton Deshielded OH (~11 ppm)

Intramolecular H-Bond
(OH ... 0=C) Weakens bonds

Methyl 2-hydroxy-6-nitrobenzoate IR Shift

Steric Repulsion Modulates COH]% Lower v(OH) & v(C=0)
(6-NO2 vs Ester)

Click to download full resolution via product page

Figure 1: Structural interactions influencing spectral data. The interplay between H-bonding and
steric bulk dictates the observed shifts.

Infrared (IR) Spectroscopy Protocol
Experimental Parameters

e Technique: Attenuated Total Reflectance (ATR-FTIR) is recommended for neat solid/liquid
analysis due to minimal sample prep.
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Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr) for higher resolution of the hydroxyl
region.

Range: 4000 — 600

2]

Resolution: 4

Scans: 32 scans (minimum).

Spectral Interpretation

The IR spectrum serves as a "functional group fingerprint."[4]
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Wavenumber (
Functional Group Mode Diagnostic Note

)

Critical: The peak is
broad and shifted
significantly lower
than free phenols

Stretch ( (3600

Hydroxyl (-OH) 3200 — 2800 (Broad)
)

) due to strong
intramolecular
Hydrogen Bonding

(Chelae formation).[2]

Stretch (

Aromatic C-H 3100 — 3000 )
) of aromatics.[2]

Weak intensity, typical

Stretch ( Distinct sharp peaks
Methyl C-H 2960 — 2850 from the methoxy
) group.[2]

Critical: Lower than

typical esters (1740

) due to conjugation

Stretch ( and H-bonding.[2] The
Ester Carbonyl (C=0) 1680 — 1710

)

6-nitro group may
cause a slight blue
shift (higher freq) if it
twists the ester out of

plane.

Strong, sharp band.[2]

Nitro (-NO _ Characteristic of
Asymmetric 1530 — 1550

) aromatic nitro

compounds.

Nitro (-NO
Symmetric 1340 — 1360 Strong, sharp band.[2]
)
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C-O (Ester) Stretch 1250 - 1300 Strong intensity.[2]

Nuclear Magnetic Resonance (NMR) Protocol
Experimental Parameters

¢ Solvent:Chloroform-d (

) is preferred to observe the intramolecular H-bonded hydroxyl proton. DMSO-

may disrupt the intramolecular H-bond via competitive solvent H-bonding, broadening or
shifting the OH peak.

e Concentration: ~10-15 mg in 0.6 mL solvent.
» Frequency: 400 MHz or higher recommended for clear resolution of aromatic coupling.[2]
o Reference: TMS (0.00 ppm) or Residual

(7.26 ppm).[2]

NMR Analysis (Proton)

The aromatic region displays a characteristic ABC (or AMX) pattern for the three contiguous
protons (H3, H4, H5).[2]
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e (Ortho coupling)
e (Ortho coupling)[2]

e (Meta coupling, may be unresolved at lower fields).

NMR Analysis (Carbon)

Key signals to verify the carbon skeleton.[2]

Carbonyl (C=0): ~165-170 ppm.[2]

C-OH (C2): ~155-160 ppm (Deshielded by Oxygen).[2]
e C-NO

(C6): ~145-150 ppm (Deshielded by Nitrogen).[2]

Aromatic CH: 115-135 ppm.[2][3][5]

Methoxy (
): ~53 ppm.[2]

Workflow: Structural Confirmation Strategy

This flowchart outlines the decision process for confirming the specific isomer (2-hydroxy-6-
nitro vs. 2-hydroxy-3-nitro, etc.).
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Start: Unknown Sample

Acquire 1H NMR (CDCI3)

Is OH peak > 10.5 ppm?

Yes No

Confirm: 2-Hydroxy (Salicylate motif) Reject: OH is likely meta/para

Analyze Aromatic Splitting

Pattern: d - t - d (3 contiguous H)?

Yes No

Confirm: 1,2,3,6 substitution pattern
(6-Nitro isomer)

Reject: 3-Nitro isomer

(would show d - d with gap)

Click to download full resolution via product page

Figure 2: Logical decision tree for confirming the regio-chemistry of Methyl 2-hydroxy-6-
nitrobenzoate.

Troubleshooting & Quality Control
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Issue

Probable Cause

Corrective Action

Missing OH Peak (NMR)

Rapid proton exchange with

water in solvent.

Ensure

is dry (store over molecular

sieves). Avoid

shake.

Broad/Split Ester Peak (IR)

Conformational isomerism
(twisted vs. planar).[2]

Run IR in dilute solution (

) to separate intermolecular vs
intramolecular effects (though
solid state usually fixes one

conformer).[2]

Extra Peaks in Aromatic

Region

Presence of regioisomer (e.g.,

3-nitro isomer).[2]

Check integration values.
Impurities often appear as
small doublets flanking the

main signals.

Water Peak in NMR

Wet Solvent.[2][3]

in

appears ~1.56 ppm. Ensure it
does not overlap with aliphatic

impurities.[2][3]

References

o National Institute of Standards and Technology (NIST).Methyl 2-hydroxybenzoate (Methyl

Salicylate) IR Spectrum.[2] NIST Chemistry WebBook, SRD 69.[6] [Link][2]

e Doc Brown's Chemistry.Analysis of the NMR and IR spectra of methyl 2-hydroxybenzoate.

[Link]

e PubChem.Methyl 2-hydroxy-6-methylbenzoate Structure and Data.[7] National Library of

Medicine.[2] [Link][2]

e Royal Society of Chemistry (RSC).Intramolecular hydrogen bonding in aromatic amides and

esters.[2] CrystEngComm.[2][3] [Link]

© 2026 BenchChem. All rights reserved. 9/11

Tech Support


https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://np-mrd.org/spectra/nmr_one_d/4044117
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://np-mrd.org/spectra/nmr_one_d/4044117
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C3147395&Mask=80
https://webbook.nist.gov/chemistry
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
http://www.docbrown.info/page06/Spectro7.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-hydroxy-6-methylbenzoate
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/584223
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://np-mrd.org/spectra/nmr_one_d/4044117
https://pubs.rsc.org/en/content/articlelanding/2013/ce/c3ce40484k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2984851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Application Note: Spectroscopic Characterization of
Methyl 2-hydroxy-6-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2984851/docs#application-note-spectroscopic-
characterization-of-methyl-2-hydroxy-6-nitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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